Dbibb
Overview
Description
Mechanism of Action
Target of Action
Dbibb, also known as 2-[4-(1,3-dioxo-1H,3Hbenzoisoquinolin-2-yl)butylsulfamoyl]benzoic acid, is a non-lipid agonist of the lysophospholipid acid receptor 2 (LPA2) . LPA2 is a G protein-coupled receptor that plays a crucial role in protecting against radiation-induced cell death .
Mode of Action
This compound interacts with its primary target, LPA2, and acts as a specific non-lipid agonist . This interaction triggers a series of cellular responses that help mitigate the effects of radiation .
Biochemical Pathways
The activation of LPA2 by this compound influences several biochemical pathways. Lysophospholipid acid (LPA), the natural ligand for LPA2, is a key precursor in the early phase of biosynthesis of eukaryotic cell phospholipids and an intermediate product of glycerol phospholipid metabolism . LPA has various effects on cell growth, proliferation, differentiation, and cell information and is crucial in maintaining the body’s normal physiology in the development of various pathological processes .
Pharmacokinetics
It’s known that this compound can be administered even days after exposure to high levels of ionizing radiation .
Result of Action
This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis . It dose-dependently attenuates radiation-induced DNA damage in mouse embryo fibroblasts (MEFs) expressing LPA2 . It also increases the survival of mice suffering from hematopoietic acute radiation syndrome after total-body irradiation .
Biochemical Analysis
Biochemical Properties
DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBIBB involves multiple steps, typically starting with the preparation of key intermediates. The process includes the formation of specific bonds and functional groups necessary for its biological activity. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
DBIBB undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
DBIBB has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential to treat acute radiation syndrome and other conditions related to radiation exposure.
Industry: Utilized in the development of new pharmaceuticals and as a component in various chemical formulations
Comparison with Similar Compounds
Similar Compounds
Lysophosphatidic Acid: A lipid signaling molecule that also interacts with G-protein-coupled receptors but has different biological effects.
BMS-986278: Another agonist of the lysophosphatidic acid receptor with distinct pharmacological properties.
Ki16425: An antagonist of the lysophosphatidic acid receptor, used to study the receptor’s role in various biological processes.
Uniqueness of DBIBB
This compound is unique in its non-lipid structure, which allows it to interact with the lysophosphatidic acid receptor without the typical lipid-related side effects. This makes it a valuable tool in research and potential therapeutic applications, particularly in the context of radiation-induced damage .
Biological Activity
DBIBB (butylsulfamoyl benzoic acid) is a compound that has garnered attention for its biological activity, particularly as an agonist of the lysophosphatidic acid receptor 2 (LPA2). This article explores the various aspects of this compound's biological activity, including its effects on cell survival, proliferation, and its potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is characterized as a non-lipid agonist of LPA2, with an effective concentration (EC50) of 0.10 μM. It has been shown to selectively activate LPA2 without affecting other LPA receptor subtypes . The compound's mechanism of action involves influencing various cellular processes such as proliferation, migration, and survival, which are critical in contexts like cancer biology and tissue repair.
This compound's biological activity primarily revolves around its interaction with the LPA2 receptor. Upon activation, LPA2 signaling pathways are initiated, which play significant roles in cellular responses to stress and injury. The compound has been observed to:
- Enhance DNA Repair : this compound treatment accelerates the resolution of γ–H2AX foci, indicating enhanced DNA repair mechanisms through non-homologous end-joining pathways .
- Reduce Apoptosis : In various cell lines, this compound has been shown to decrease caspase 3/7 activity and DNA fragmentation following irradiation, suggesting a protective effect against apoptosis .
- Promote Cell Proliferation : In vivo studies involving murine models demonstrated that this compound significantly increased the number of surviving crypts in the intestine post-irradiation, indicating its role in promoting cell proliferation under stress conditions .
Research Findings
Recent studies have provided substantial evidence regarding the efficacy and safety profile of this compound. Below are key findings from various research efforts:
In Vitro Studies
- Clonogenic Survival : this compound significantly increased clonogenic survival in IEC-6 cells exposed to radiation doses ranging from 2 to 6 Gy. This effect was dose-dependent and statistically significant (p < 0.01) .
- DNA Fragmentation : The compound reduced DNA fragmentation in LPA2 MEF cells treated with adriamycin, further supporting its protective role against DNA damage .
In Vivo Studies
- Murine GI-ARS Model : In a model simulating gastrointestinal acute radiation syndrome (GI-ARS), administration of this compound at doses up to 10 mg/kg resulted in a marked increase in survival rates among treated mice compared to controls. Specifically, survival rates were 93% for the highest dose group at day 30 post-irradiation .
- Histological Analysis : Examination of jejunal tissue showed a dose-dependent increase in Ki67-positive proliferating nuclei in mice treated with this compound, indicating enhanced intestinal regeneration following radiation exposure .
Case Studies
Several case studies have illustrated the practical implications of this compound's biological activity:
-
Gastrointestinal Protection Post-Irradiation :
- A study demonstrated that mice receiving this compound exhibited significantly more surviving intestinal crypts compared to those receiving vehicle treatment. This suggests potential applications for this compound in protecting against radiation-induced gastrointestinal damage.
- Cancer Research :
Properties
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJNARIJSROOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What is the mechanism of action of DBIBB?
A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.
Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?
A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.